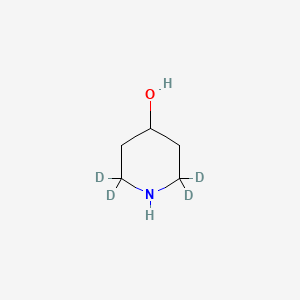
2-(4-Amino-3-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Amino-3-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Amino-3-methylphenyl)acetic acid” consists of a benzene ring with an amino group and a methyl group attached at the 4th and 3rd positions, respectively. An acetic acid group is attached to the benzene ring .Physical And Chemical Properties Analysis
“2-(4-Amino-3-methylphenyl)acetic acid” has a predicted boiling point of 347.9±27.0 °C and a predicted density of 1.219±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Corrosion Inhibition Studies
- Application : It was tested for its effectiveness in inhibiting corrosion on low-carbon steel (LCS) surfaces in sulfuric acid (H2SO4) solutions. Techniques such as electrochemical impedance spectroscopy (EIS), weight loss (WL), and potentiodynamic polarization (PDP) analyses were employed .
Safety and Hazards
The safety data sheet for “2-(4-Amino-3-methylphenyl)acetic acid” indicates that it has a GHS07 safety classification. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 2-(4-Amino-3-methylphenyl)acetic acid is the cytochrome P450 (CYP) 1A1 enzyme . This enzyme plays a crucial role in the biotransformation of the compound, leading to the production of active and inactive metabolites .
Mode of Action
2-(4-Amino-3-methylphenyl)acetic acid interacts with its target, the CYP1A1 enzyme, inducing its activity . The compound is biotransformed by CYP1A1 into putative active as well as inactive metabolites . The metabolic inactivation of the molecule has been thwarted by isosteric replacement of hydrogen with fluorine atoms at positions around the benzothiazole nucleus .
Biochemical Pathways
The compound affects the biochemical pathway involving the CYP1A1 enzyme. This enzyme is part of the cytochrome P450 family, which plays a key role in the metabolism of various substances, including drugs and toxins . The activation of CYP1A1 by 2-(4-Amino-3-methylphenyl)acetic acid leads to the production of metabolites, which can have various downstream effects .
Pharmacokinetics
It is known that the compound’s lipophilicity presents limitations for drug formulation and bioavailability . To overcome this problem, water-soluble prodrugs have been synthesized by conjugation of alanyl- and lysyl-amide hydrochloride salts to the exocyclic primary amine function of 2-(4-aminophenyl)benzothiazoles .
Result of Action
The result of the action of 2-(4-Amino-3-methylphenyl)acetic acid is the induction of the CYP1A1 enzyme and the production of active and inactive metabolites . These metabolites can have various effects at the molecular and cellular level, depending on their nature and the specific context in which they are produced .
Action Environment
The action of 2-(4-Amino-3-methylphenyl)acetic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .
properties
IUPAC Name |
2-(4-amino-3-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCIAYCHYFURKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-(2-(dimethylamino)ethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2512371.png)


![5-(5-Methylpyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2512377.png)
![7-Fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2512378.png)
![5-{1-[(3-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2512379.png)





![N-(3,4-dimethoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2512385.png)
![2-Chloro-N-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]propanamide](/img/structure/B2512388.png)
![3-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2512390.png)